molecular formula C11H9NO3 B8440440 2-Acetoxy-8-hydroxyquinoline

2-Acetoxy-8-hydroxyquinoline

Cat. No. B8440440
M. Wt: 203.19 g/mol
InChI Key: LNIRACBTZBHVMZ-UHFFFAOYSA-N
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Patent
US05646164

Procedure details

A mixture of 5a (0.81 g, 5 mmol) in acetic anhydride (20 ml) was heated at reflux for 2 h (monitored by TLC). After cooling, it was poured into ice water (100 ml). The resulting solid was collected and crystallized from dichloromethane to give 2-Acetoxy-8-hydroxyquinoline (5b) (0.85 g, 84%) as white crystals. mp: 240°-241° C.; 1H-NMR (DMSO-d6): δ2.55; (s, 3H, CH3), 6.66 (d, 3-H), 7.15-7.23 (m, 3H, Ar--H), 7.78 (d, 4-H), 11.31 (br s, 1H, OH).
Name
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N+:10]([O-])=[CH:9][CH:8]=[CH:7]2.[C:13]([O:16]C(=O)C)(=[O:15])[CH3:14]>>[C:13]([O:16][C:9]1[CH:8]=[CH:7][C:6]2[C:11](=[C:2]([OH:1])[CH:3]=[CH:4][CH:5]=2)[N:10]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0.81 g
Type
reactant
Smiles
OC=1C=CC=C2C=CC=[N+](C12)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h (monitored by TLC)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
CUSTOM
Type
CUSTOM
Details
crystallized from dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=NC2=C(C=CC=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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